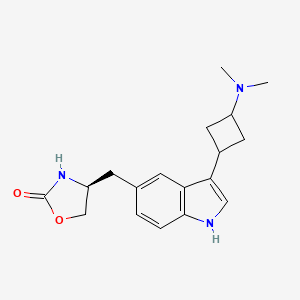
2-Oxazolidinone, 4-((3-(trans-3-(dimethylamino)cyclobutyl)-1H-indol-5-yl)methyl)-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4991W93 is a chemical compound known for its role as a partial agonist of the serotonin 1B and 1D receptors. It has been studied for its potential therapeutic effects, particularly in the treatment of migraine disorders. The compound inhibits electrically induced plasma extravasation and blocks neurogenic plasma protein extravasation, making it a significant subject of research in neuropharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4991W93 would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize impurities. The process would also include rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4991W93 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving 4991W93 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
4991W93 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Investigated for its effects on neurogenic plasma protein extravasation and its potential role in modulating neurotransmitter release.
Medicine: Explored as a potential therapeutic agent for treating migraine disorders due to its ability to inhibit plasma extravasation and block neurogenic inflammation.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors
Mécanisme D'action
The mechanism of action of 4991W93 involves its interaction with serotonin 1B and 1D receptors. As a partial agonist, it binds to these receptors and modulates their activity. This interaction inhibits the release of calcitonin gene-related peptide, which is involved in neurogenic inflammation and migraine pathophysiology. By blocking this pathway, 4991W93 reduces inflammation and alleviates migraine symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sumatriptan: Another serotonin receptor agonist used in the treatment of migraines.
Zolmitriptan: Similar to 4991W93 in its mechanism of action and therapeutic applications.
Rizatriptan: Shares similar pharmacological properties and is used for migraine relief
Uniqueness of 4991W93
4991W93 is unique in its specific binding affinity and partial agonist activity at serotonin 1B and 1D receptors. Unlike some other compounds, it does not cause significant vasoconstriction, making it a safer option for patients with cardiovascular concerns .
Propriétés
Numéro CAS |
171549-56-7 |
|---|---|
Formule moléculaire |
C18H23N3O2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(4S)-4-[[3-[3-(dimethylamino)cyclobutyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)14-7-12(8-14)16-9-19-17-4-3-11(6-15(16)17)5-13-10-23-18(22)20-13/h3-4,6,9,12-14,19H,5,7-8,10H2,1-2H3,(H,20,22)/t12?,13-,14?/m0/s1 |
Clé InChI |
JLDUTSKKXXJGGG-MOKVOYLWSA-N |
SMILES isomérique |
CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)C[C@H]4COC(=O)N4 |
SMILES |
CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)CC4COC(=O)N4 |
SMILES canonique |
CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)CC4COC(=O)N4 |
Synonymes |
4-(3-(3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl)oxazolidin-2-one 4991W93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



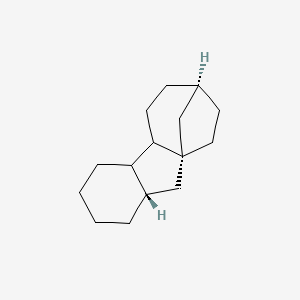

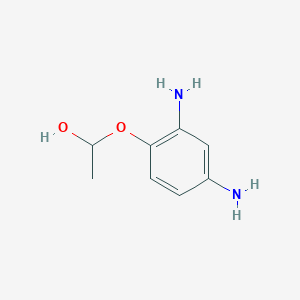
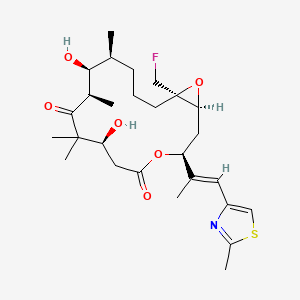
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1244506.png)
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)



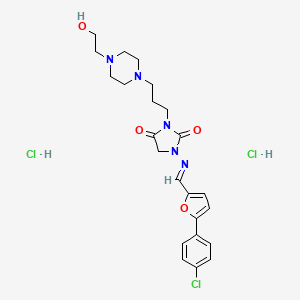

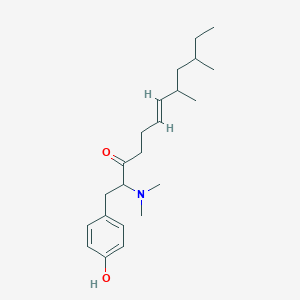
![N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide](/img/structure/B1244520.png)
![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)